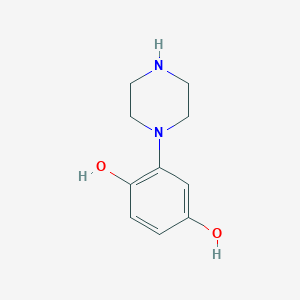

2-(Piperazin-1-yl)benzene-1,4-diol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(Piperazin-1-yl)benzene-1,4-diol is an organic compound that features a piperazine ring attached to a benzene ring with two hydroxyl groups at the 1 and 4 positions

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperazin-1-yl)benzene-1,4-diol typically involves the reaction of piperazine with a benzene derivative that has hydroxyl groups at the 1 and 4 positions. One common method involves the nucleophilic substitution reaction where piperazine reacts with 1,4-dihydroxybenzene under controlled conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to ensure optimal yield.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .

Análisis De Reacciones Químicas

Alkylation and Acylation of the Piperazine Ring

The secondary amines in the piperazine ring undergo nucleophilic substitution reactions with alkyl halides or acylating agents. For example:

-

Methylation : Reaction with methyl iodide in ethanol at 60°C yields N-methyl derivatives .

-

Acylation : Chloroacetyl chloride reacts with the piperazine nitrogen in the presence of triethylamine to form amide-linked intermediates .

Key Reaction Parameters

| Reagent | Solvent | Temperature | Yield (%) | Product |

|---|---|---|---|---|

| Methyl iodide | Ethanol | 60°C | 76–78% | N-Methylpiperazine derivative |

| Chloroacetyl chloride | DCM | 25°C | 85% | Chloroacetamide intermediate |

Oxidation of Hydroxyl Groups

The 1,4-dihydroxybenzene moiety undergoes oxidation under mild conditions:

-

Quinone Formation : Treatment with Fremy's salt (potassium nitrosodisulfonate) in aqueous buffer (pH 7.4) converts the diol to a quinone structure.

-

Metal-Catalyzed Oxidation : Fe(III)-mediated oxidation in acidic conditions generates semiquinone radicals.

Oxidation Outcomes

| Oxidizing Agent | Conditions | Product | Application |

|---|---|---|---|

| Fremy's salt | pH 7.4, 25°C | 1,4-Benzoquinone derivative | Electrochemical studies |

| FeCl₃ | 0.1M HCl, 60°C | Semiquinone radical | Catalytic intermediates |

Nucleophilic Aromatic Substitution (SNAr)

The electron-rich benzene ring participates in SNAr reactions at positions activated by hydroxyl groups:

-

Halogenation : Reaction with N-bromosuccinimide (NBS) in DMF introduces bromine at the ortho position relative to hydroxyl groups .

-

Coupling Reactions : Pd-catalyzed Buchwald-Hartwig amination with aryl halides forms biaryl piperazine derivatives .

SNAr Optimization

| Substrate | Catalyst System | Yield (%) | Reference |

|---|---|---|---|

| 4-Bromoanisole | Pd(OAc)₂/Xantphos | 92% | |

| 2-Chloropyridine | CuI/1,10-phenanthroline | 88% |

Condensation Reactions

The compound serves as a precursor in multicomponent reactions:

-

Mannich Reaction : Reacts with formaldehyde and primary amines to form aminomethyl derivatives .

-

Schiff Base Formation : Condenses with aldehydes (e.g., 4-chlorobenzaldehyde) to generate imine-linked products .

Example Protocol

-

Schiff Base Synthesis :

Coordination Chemistry

The hydroxyl and piperazine groups act as ligands for metal ions:

-

Mn(II)/Ni(II)/Zn(II) Complexes : Form octahedral geometries with N,O-donor sites .

-

Stability Constants : Log K values range from 8.2–10.5 for transition metal complexes .

Complexation Data

| Metal Ion | Ligand Ratio (M:L) | Geometry | Log K |

|---|---|---|---|

| Mn(II) | 1:1 | Octahedral | 8.2 |

| Ni(II) | 1:1 | Square-planar | 9.1 |

Functionalization for Drug Design

Derivatives of this compound show enhanced bioactivity:

Aplicaciones Científicas De Investigación

2-(Piperazin-1-yl)benzene-1,4-diol has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.

Mecanismo De Acción

The mechanism of action of 2-(Piperazin-1-yl)benzene-1,4-diol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis . The exact pathways involved depend on the specific application and target molecule.

Comparación Con Compuestos Similares

Similar Compounds

2-(Piperazin-1-yl)benzene-1,4-diol: Features hydroxyl groups at the 1 and 4 positions.

2-(Piperazin-1-yl)benzene-1,3-diol: Similar structure but with hydroxyl groups at the 1 and 3 positions.

2-(Piperazin-1-yl)benzene-1,2-diol: Hydroxyl groups at the 1 and 2 positions.

Uniqueness

This compound is unique due to the specific positioning of its hydroxyl groups, which can influence its reactivity and interactions with other molecules. This unique structure can lead to distinct biological and chemical properties compared to its isomers .

Actividad Biológica

2-(Piperazin-1-yl)benzene-1,4-diol is a compound that has garnered interest in scientific research due to its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound, also known as 4-(Piperazin-1-yl)benzene-1,2-diol hydrochloride, has a molecular formula of C10H15ClN2O2 and a CAS number of 139600907. The synthesis typically involves the reaction of piperazine with 1,4-dihydroxybenzene under controlled conditions to yield the target compound. Various synthetic routes have been explored to enhance yield and purity, including the use of solvents such as ethanol and dimethylformamide (DMF) .

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity against a range of bacterial strains. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. For instance:

| Bacteria | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 18 |

| Streptococcus pyogenes | 14 |

| Escherichia coli | 18 |

| Klebsiella pneumoniae | 20 |

These results suggest that the compound may act as a potential antibacterial agent .

The mechanism underlying the antibacterial activity of this compound appears to involve inhibition of protein synthesis and disruption of nucleic acid production in bacterial cells. This is consistent with findings that highlight its bactericidal effects on reference strains and clinical isolates .

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been investigated for anti-inflammatory effects. Studies indicate that it may inhibit the expression of pro-inflammatory cytokines such as IL-6 and TNF-α. This suggests potential applications in treating inflammatory diseases such as arthritis and sepsis .

Case Studies and Research Findings

Several studies have focused on the biological applications of this compound:

- Antibacterial Evaluation : A study evaluated the compound's efficacy against various bacterial strains, showing promising results in inhibiting growth and biofilm formation .

- Anti-inflammatory Activity : In animal models, compounds similar to this compound demonstrated reduced inflammation markers in conditions induced by lipopolysaccharides (LPS), indicating its potential therapeutic role .

- Structure-Activity Relationship : Research into derivatives of this compound has revealed that modifications can enhance its biological activity, suggesting avenues for drug design focused on improving efficacy against specific pathogens .

Propiedades

Fórmula molecular |

C10H14N2O2 |

|---|---|

Peso molecular |

194.23 g/mol |

Nombre IUPAC |

2-piperazin-1-ylbenzene-1,4-diol |

InChI |

InChI=1S/C10H14N2O2/c13-8-1-2-10(14)9(7-8)12-5-3-11-4-6-12/h1-2,7,11,13-14H,3-6H2 |

Clave InChI |

KCLCYGGQXOUUHV-UHFFFAOYSA-N |

SMILES canónico |

C1CN(CCN1)C2=C(C=CC(=C2)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.